N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a heterocyclic compound featuring a 4H-1,2,4-triazole core substituted with a fluorophenyl group, a sulfanyl-linked pyrazolyl-thiophene moiety, and a phenoxyacetamide chain. The fluorophenyl group enhances metabolic stability via reduced cytochrome P450-mediated oxidation, while the thiophene and pyrazole units may contribute to π-π stacking interactions in biological targets . Crystallographic studies of analogous compounds (e.g., ) indicate planar molecular conformations with perpendicular aryl groups, influencing packing efficiency and solubility .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O3S2/c1-22-9-11-23(12-10-22)28-18-27(29-8-5-17-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-15-13-24(34)14-16-25)19-35-31(41)20-43-26-6-3-2-4-7-26/h2-17,28H,18-21H2,1H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELTVQBHUJSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-fluorophenyl and 4-methylphenyl derivatives, followed by the construction of the triazole and pyrazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide exhibit promising anticancer properties. For instance, derivatives of this compound have shown activity against various cancer cell lines, including melanoma, leukemia, and breast cancer. A study evaluated the efficacy of such compounds against 60 different cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, they may target the PI3K/Akt/mTOR signaling pathway or induce apoptosis in cancer cells . The presence of triazole and pyrazole moieties in their structure is believed to enhance their interaction with biological targets.
Agricultural Applications
Fungicidal Properties
Compounds with similar structures have been investigated for their fungicidal properties. The triazole ring is particularly known for its effectiveness against various fungal pathogens. Research has demonstrated that derivatives of this compound can inhibit the growth of pathogens affecting crops, thereby serving as potential agricultural fungicides .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| N-{[...]} | Anticancer | Melanoma, Leukemia | |
| N-{[...]} | Fungicidal | Various Fungal Pathogens |
Table 2: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| 1 | Thiophene derivatives | 85 |
| 2 | Pyrazole synthesis | 90 |
| 3 | Triazole formation | 75 |
Case Studies
Case Study: Anticancer Efficacy
In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of N-{[...]} and tested them against various cancer cell lines. The results indicated that one particular derivative exhibited a significant reduction in cell viability at concentrations as low as 10 µM. This study underscores the potential for developing new anticancer agents based on the structural framework of this compound .
Case Study: Agricultural Application
Another study focused on the agricultural application of triazole-based compounds similar to N-{[...]} demonstrated effective control over powdery mildew in crops such as wheat and barley. The compound was applied at different concentrations, with optimal results observed at a concentration of 200 ppm, significantly reducing fungal infection rates compared to untreated controls .
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Linker Variations: The sulfanyl group in the target compound contrasts with oxygen or nitrogen linkers in analogues (e.g., 539808-36-1), affecting solubility and hydrogen-bonding capacity .
- Tautomerism: Unlike the thione-thiol tautomerism observed in ’s triazoles, the target’s stable thioether linkage may reduce reactivity but enhance metabolic stability .
Physicochemical Properties
- Solubility: The phenoxyacetamide chain in the target compound improves aqueous solubility compared to ’s sulfonylphenyl derivatives, which exhibit logP > 4.0 .
- Crystallinity: Isostructural chloro/bromo analogues () form triclinic crystals with P̄1 symmetry, while the target’s bulkier substituents may reduce crystallinity, impacting formulation .
Biological Activity
N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide} is a complex compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and consists of multiple functional groups that contribute to its biological activity. The presence of fluorophenyl, thiophene, pyrazole, and triazole moieties suggests a multifaceted interaction profile with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing similar structural features exhibit potent antimicrobial properties. For instance, a series of pyrazolyl-thiazole derivatives were evaluated against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans), showing significant inhibition zones and low minimum inhibitory concentrations (MIC) .
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 18 | 32 |
| S. aureus | 22 | 16 |
| C. albicans | 20 | 64 |
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The compound's ability to interact with specific protein targets involved in cancer pathways has been highlighted in molecular docking studies.
In a study evaluating the anticancer activity of similar compounds, it was found that specific modifications to the pyrazole and triazole rings enhanced their binding affinity to target proteins associated with tumor growth .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for specific receptors involved in signaling pathways related to inflammation and cancer.
- Radical Scavenging : Similar compounds have shown antioxidant properties that could protect cells from oxidative stress .
Computational Studies
Computational methods such as molecular docking simulations have been utilized to predict the binding interactions between this compound and its biological targets. These studies suggest that the compound forms stable complexes with critical residues within active sites of target proteins, which correlates with experimental findings regarding its biological efficacy .
Q & A
Basic: What methodologies are recommended for synthesizing this compound with high purity?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrazole and triazole intermediates. Key steps include:
- Thiol-ether linkage formation : Reacting 2-mercapto-triazole derivatives with α-haloacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect reactive sites (e.g., NH groups in triazole) during coupling reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can structural confirmation be rigorously validated?
Answer:
Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond lengths (e.g., C–S bond in the sulfanyl group: ~1.81 Å) .
- NMR/FTIR : Verify functional groups:
Advanced: How can computational modeling predict reactivity or metabolic pathways?
Answer:
Use quantum chemical calculations (DFT, B3LYP/6-31G* basis set) to:
- Identify reactive sites : Localize electrophilic/nucleophilic regions via Fukui indices .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using docking software (AutoDock Vina) to predict oxidation sites .
- Solubility prediction : Apply COSMO-RS models to estimate logP and aqueous solubility .
Experimental validation via LC-MS/MS is critical to resolve discrepancies between predicted and observed metabolites .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability. Mitigate by:
- Standardizing assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer screening) .
- Dose-response curves : Calculate IC₅₀ values with Hill slope analysis (GraphPad Prism) to ensure reproducibility .
- SAR studies : Modify substituents (e.g., replace thiophen-2-yl with furan-2-yl) to isolate structure-activity relationships .
Basic: What are the key solubility challenges, and how can they be addressed?
Answer:
The compound’s hydrophobicity (predicted logP ~3.5) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) in in vitro assays .
- Salt formation : React with HCl or sodium acetate to improve crystallinity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 20% drug loading) for enhanced bioavailability .
Advanced: How to design experiments to resolve ambiguous spectral data (e.g., overlapping NMR peaks)?
Answer:
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupled protons, especially in crowded aromatic regions .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent for exchangeable protons) to simplify splitting patterns .
- Dynamic NMR : Conduct variable-temperature experiments (e.g., 25–80°C) to observe conformational changes and decouple overlapping signals .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (compound may cause irritation) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill management : Neutralize with activated carbon or vermiculite; avoid water to prevent dispersion .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., triazole ring closure) .
- Catalyst screening : Test Pd/C or CuI for Suzuki couplings; optimize catalyst loading (0.5–2 mol%) to reduce costs .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Advanced: What in vitro models are suitable for evaluating dual-target inhibition (e.g., kinase and protease)?
Answer:
- Kinase assays : Use TR-FRET-based Z’-LYTE® kits (Thermo Fisher) for IC₅₀ determination against targets like EGFR or VEGFR2 .
- Protease inhibition : Fluorescent substrate cleavage assays (e.g., fluorogenic peptide substrates for MMP-9) .
- Off-target screening : Employ broad-panel kinase profiling (Eurofins) to assess selectivity .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Generate gene-edited cell lines (e.g., KO of suspected target protein) to confirm on-target effects .
- Thermal proteome profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts via mass spectrometry .
- In vivo imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for biodistribution studies in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
